molecular formula C8H15NO2 B12000367 2-Hydroxy-1-(piperidin-1-yl)propan-1-one CAS No. 19737-10-1

2-Hydroxy-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12000367
CAS No.: 19737-10-1
M. Wt: 157.21 g/mol
InChI Key: FQHZYZUCTQHOSA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(piperidin-1-yl)propan-1-one: 1-piperidin-1-ylpropan-2-one , is a chemical compound with the molecular formula C8H15NO. Its systematic name reflects its structure: a piperidine ring attached to a propanone (ketone) group via a hydroxyl (OH) functional group. The compound’s molecular weight is approximately 141.21 g/mol .

Preparation Methods

Synthetic Routes: The synthesis of 2-hydroxy-1-(piperidin-1-yl)propan-1-one involves several methods. One common approach is the reaction between piperidine and acetone under specific conditions. The hydroxyl group is introduced by using a suitable reagent, such as hydrogen peroxide or sodium hydroxide .

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently in laboratories using the aforementioned synthetic routes. specific industrial-scale processes are not widely documented.

Chemical Reactions Analysis

Reactivity: 2-Hydroxy-1-(piperidin-1-yl)propan-1-one can participate in various chemical reactions:

    Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding hydroxyketones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the ketone group.

    Substitution: Alkyl halides or other nucleophiles can replace the hydrogen atom on the piperidine ring.

Major Products: The major products depend on the specific reaction conditions. Oxidation yields hydroxyketones, while reduction leads to alcohols. Substitution reactions result in various substituted piperidine derivatives.

Scientific Research Applications

2-Hydroxy-1-(piperidin-1-yl)propan-1-one finds applications in:

    Medicinal Chemistry: It serves as a building block for designing pharmaceutical compounds.

    Organic Synthesis: Researchers use it to create complex molecules.

    Biological Studies: It may be used as a probe in biological assays.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance, in medicinal chemistry, it could act as a precursor for drug synthesis or interact with biological targets.

Comparison with Similar Compounds

While 2-hydroxy-1-(piperidin-1-yl)propan-1-one is unique due to its specific structure, similar compounds include:

    1-Piperidin-3-ylpropan-1-one:

    3-Phenyl-1-piperidin-3-ylpropan-1-one:

Properties

CAS No.

19737-10-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-hydroxy-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C8H15NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h7,10H,2-6H2,1H3

InChI Key

FQHZYZUCTQHOSA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)O

Origin of Product

United States

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